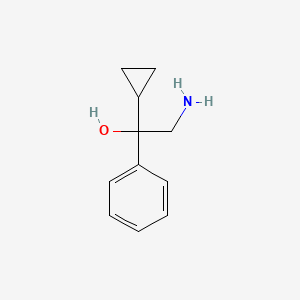

2-Amino-1-cyclopropyl-1-phenylethanol

Description

2-Amino-1-cyclopropyl-1-phenylethanol (CAS: 1268064-39-6) is a β-amino alcohol derivative characterized by a cyclopropyl substituent on the ethanol backbone and a phenyl group at the 1-position. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.25 g/mol) . Key synonyms include 1-Phenyl-2-cyclopropylyaminoethanol and 2-(Cyclopropylamino)-1-phenylethan-1-ol .

Propriétés

IUPAC Name |

2-amino-1-cyclopropyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(13,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWZFCVILEMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopropyl-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of the corresponding nitrile or imine precursor over a palladium or platinum catalyst.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-cyclopropyl-1-phenylethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, solvent, and temperature are critical factors in scaling up the synthesis for commercial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-cyclopropyl-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of cyclopropyl phenyl ketone or aldehyde.

Reduction: Formation of cyclopropyl phenyl amine or alcohol.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Potential Drug Candidate

2-ACPE has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to noradrenaline suggests possible interactions with adrenergic receptors, which could influence cardiovascular functions such as blood pressure and heart rate. This interaction profile positions 2-ACPE as a candidate for developing new analgesics or treatments for conditions like depression and anxiety.

Tyrosine Kinase Inhibition

The compound has demonstrated significant biological activity as a tyrosine kinase inhibitor , which is crucial in cancer research. By inhibiting specific tyrosine kinases, 2-ACPE can reduce tumor cell proliferation and induce apoptosis in malignant cells. This mechanism is particularly relevant in developing targeted cancer therapies, as it allows for the selective inhibition of pathways that contribute to cancer cell survival.

Synthetic Applications

Chiral Building Block

In organic synthesis, 2-ACPE serves as a chiral building block for synthesizing complex organic molecules. Its unique cyclopropyl and phenyl functional groups allow chemists to create various derivatives with distinct pharmacological properties. The synthesis of 2-ACPE often involves controlled reactions that yield high purity products suitable for further applications.

Optical Resolution Processes

Recent studies have explored the optical resolution of 2-ACPE using dehydroabietic acid (DAA), a natural chiral acid. This method successfully resolved both enantiomers of 2-ACPE, demonstrating its utility in producing optically active compounds essential for pharmaceutical applications.

Biotechnology Applications

Biosynthesis of Fragrance Compounds

Research indicates that 2-ACPE can be utilized in the biosynthesis of fragrance compounds from sugars by the bacterium Pseudomonas putida. This eco-friendly process provides an alternative to petrochemical-derived fragrances, aligning with sustainable practices in biotechnology.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-cyclopropyl-1-phenylethanol | Cyclopropyl and amino groups | Potential analgesic properties |

| 2-Amino-1-phenylethanol | Phenyl and amino groups | More common; less focus on cyclopropyl effects |

| 1-Cyclopropyl-1-phenylethanol | Cyclopropyl and phenyl groups | Lacks amino functionality |

| 2-Amino-3-methylphenol | Methyl and amino groups | Different substitution pattern |

Case Study 1: Tyrosine Kinase Inhibition

A study conducted on the inhibitory effects of 2-ACPE on specific tyrosine kinases revealed that the compound effectively blocked pathways associated with tumor growth. The results indicated a significant reduction in cell proliferation rates in vitro, suggesting potential for further development as an anticancer agent.

Case Study 2: Optical Resolution

In an innovative approach to synthesize optically active forms of 2-ACPE, researchers utilized DAA in a solvent switch method. This study not only confirmed the successful resolution of both enantiomers but also highlighted the importance of solvent selection in achieving high yields and purity.

Mécanisme D'action

The mechanism of action of 2-Amino-1-cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, it may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various biological macromolecules, influencing their function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Properties

The following table summarizes critical data for 2-Amino-1-cyclopropyl-1-phenylethanol and three structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-1-cyclopropyl-1-phenylethanol | 1268064-39-6 | C₁₁H₁₅NO | 177.25 | Cyclopropyl, phenyl |

| 2-Isopropylamino-1-phenylethanol | Not provided | C₁₁H₁₇NO | 179.26 | Isopropyl, phenyl |

| 2-Amino-1-phenylethanol | 7568-93-6 | C₈H₁₁NO | 137.20 | Phenyl (no cyclopropyl/isopropyl) |

| (1r,2s)-2-Amino-1,2-diphenylethanol | 23190-16-1 | C₁₄H₁₅NO | 213.28 | Two phenyl groups |

Structural and Functional Differences

Cyclopropyl vs. Isopropyl Substituents: The cyclopropyl group in 2-Amino-1-cyclopropyl-1-phenylethanol introduces significant steric hindrance and ring strain compared to the isopropyl group in 2-Isopropylamino-1-phenylethanol. This difference may influence reactivity, solubility, and metabolic stability . The molecular weight of the cyclopropyl derivative (177.25 g/mol) is slightly lower than the isopropyl analog (179.26 g/mol), suggesting minor differences in boiling/melting points .

Impact of Additional Phenyl Groups: (1r,2s)-2-Amino-1,2-diphenylethanol (C₁₄H₁₅NO) has a second phenyl group, increasing hydrophobicity and molecular weight (213.28 g/mol). This modification could enhance binding affinity in aromatic receptor interactions compared to the monophenolic analogs .

Activité Biologique

2-Amino-1-cyclopropyl-1-phenylethanol (ACPE) is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl ring attached to a phenyl-substituted ethanolic backbone. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, including:

- Reduction of Ketones/Aldehydes : Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic Hydrogenation : Involving nitrile or imine precursors over palladium or platinum catalysts.

The chemical formula for ACPE is , with an InChI Key of WQOWZFCVILEMHI-UHFFFAOYSA-N.

Antimicrobial Properties

ACPE has been explored for its potential antimicrobial activities. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains. For instance, research indicates that ACPE can inhibit the growth of Salmonella typhimurium, showcasing its potential as a therapeutic agent in treating bacterial infections .

Antimalarial Activity

One of the notable biological activities of ACPE is its antimalarial potential. Studies suggest that it may inhibit enzymes critical to the metabolic pathways of malaria parasites, leading to their death. The specific mechanisms involve interference with the parasite's ability to metabolize essential nutrients, thereby impairing its survival.

Cytotoxic Effects

ACPE has also demonstrated cytotoxic effects against certain cancer cell lines. For example, studies have reported its ability to selectively inhibit the proliferation of human lung adenocarcinoma cells (A549) and melanoma cells (A375). The IC50 values for these cell lines were observed to be less than 10 µM, indicating a potent cytotoxic capacity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ACPE, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-1-phenylethanol | Lacks cyclopropyl group | Limited antimicrobial activity |

| Cyclopropylamine | Contains cyclopropyl but lacks phenolic OH | Exhibits different neuroactive properties |

| Phenylethanol | Contains phenolic OH but lacks amino group | Known for general antimicrobial effects |

ACPE's unique combination of both cyclopropyl and phenyl groups contributes to its distinct steric and electronic properties, enhancing its biological activity compared to similar compounds.

The mechanism by which ACPE exerts its biological effects involves interaction with specific molecular targets within cells. In antimalarial applications, it is believed to inhibit key enzymes involved in the parasite's metabolic pathways. For antimicrobial activity, ACPE may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of ACPE:

- Antimicrobial Efficacy Study : A recent study demonstrated that ACPE exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assay : In vitro assays revealed that ACPE significantly reduced cell viability in A375 melanoma cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antimalarial Mechanism Exploration : Research focused on the biochemical pathways affected by ACPE in malaria parasites showed inhibition of lactate dehydrogenase activity, crucial for parasite survival under anaerobic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.